4-Methoxypicolinimidamide sesquihydrochloride
Overview
Description
4-Methoxypicolinimidamide hydrochloride, also known as Weix 2-pyridylcarboxamidine ligand for nickel catalysis, is a compound with the empirical formula C7H10ClN3O . It is used as a catalyst in nickel-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular weight of 4-Methoxypicolinimidamide hydrochloride is 187.63 . The InChI key for this compound is JOUDWIBACXLPIO-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound has been demonstrated by Daniel Weix’s lab to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .Physical And Chemical Properties Analysis
4-Methoxypicolinimidamide hydrochloride is a powder or solid form with a melting point of 174-176°C . It is suitable for nickel reaction type: Cross Couplings .Scientific Research Applications
- Application : 4-Methoxypicolinimidamide hydrochloride is used as a ligand for nickel catalysis . It has been demonstrated by Daniel Weix’s lab to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .
- Methods of Application : While the exact experimental procedures are not specified in the sources, the general method involves using this compound as a ligand in nickel-catalyzed cross-coupling reactions .
- Results or Outcomes : The use of 4-Methoxypicolinimidamide hydrochloride in these reactions has been shown to be effective, enabling the successful cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .
Safety And Hazards
The safety information for 4-Methoxypicolinimidamide sesquihydrochloride indicates that it is a combustible solid . The compound has a warning signal word, and its hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
4-methoxypyridine-2-carboximidamide;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H9N3O.3ClH/c2*1-11-5-2-3-10-6(4-5)7(8)9;;;/h2*2-4H,1H3,(H3,8,9);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAGCEXZVYMDKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=N)N.COC1=CC(=NC=C1)C(=N)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypicolinimidamide sesquihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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